molecular formula C13H10ClNO B14541452 Methanone, (3-amino-5-chlorophenyl)phenyl- CAS No. 62261-39-6

Methanone, (3-amino-5-chlorophenyl)phenyl-

Cat. No.: B14541452
CAS No.: 62261-39-6
M. Wt: 231.68 g/mol
InChI Key: WRNKEZDKTRHNJQ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an amino group and a chlorine atom attached to a benzene ring, which is further connected to a phenyl group through a methanone linkage. It is a mono-constituent substance of organic origin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-amino-5-chlorophenyl)phenyl- typically involves the reaction of 3-amino-5-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated control systems to maintain the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-amino-5-chlorophenyl)phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (3-amino-5-chlorophenyl)phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (3-amino-5-chlorophenyl)phenyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3-amino-5-chlorophenyl)phenyl- is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

62261-39-6

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

(3-amino-5-chlorophenyl)-phenylmethanone

InChI

InChI=1S/C13H10ClNO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,15H2

InChI Key

WRNKEZDKTRHNJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)N

Origin of Product

United States

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